molecular formula C4H8OS B011531 2-(Methoxymethyl)thiirane CAS No. 19858-14-1

2-(Methoxymethyl)thiirane

Cat. No. B011531
CAS RN: 19858-14-1
M. Wt: 104.17 g/mol
InChI Key: SVUNGRWSYPGFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)thiirane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic molecule that contains a thiirane ring, which is a three-membered ring that consists of two carbon atoms and one sulfur atom. The compound is also known as 1,3-dioxepane-2-thione or MMT, and it has a molecular formula of C5H8O2S.

Mechanism Of Action

The mechanism of action of 2-(Methoxymethyl)thiirane is not well understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in the thiirane ring. The compound can also undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(Methoxymethyl)thiirane. However, studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Methoxymethyl)thiirane in laboratory experiments is its ability to undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds. The compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using the compound is its low yield, which can make it challenging to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research involving 2-(Methoxymethyl)thiirane. One area of interest is the development of new synthetic methods for the compound that can increase the yield of the synthesis process. Another direction is the exploration of the compound's potential applications in the synthesis of biologically active molecules. Additionally, further research is needed to understand the mechanism of action of the compound and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-(Methoxymethyl)thiirane can be achieved through various methods, including the reaction of 2-chloro-1,3-dioxane with potassium sulfide in the presence of a phase-transfer catalyst. Another method involves the reaction of 2-chloro-1,3-dioxane with sodium sulfide in the presence of a crown ether. The yield of the synthesis method is typically around 50-60%.

Scientific Research Applications

2-(Methoxymethyl)thiirane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other organic compounds, including chiral ligands and catalysts. The compound has also been used as a precursor for the synthesis of biologically active molecules, such as antitumor and antiviral agents.

properties

CAS RN

19858-14-1

Product Name

2-(Methoxymethyl)thiirane

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

IUPAC Name

2-(methoxymethyl)thiirane

InChI

InChI=1S/C4H8OS/c1-5-2-4-3-6-4/h4H,2-3H2,1H3

InChI Key

SVUNGRWSYPGFNP-UHFFFAOYSA-N

SMILES

COCC1CS1

Canonical SMILES

COCC1CS1

Other CAS RN

19858-14-1

Origin of Product

United States

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